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molecular formula C18H12BrN B073726 3-Bromo-9-phenylcarbazole CAS No. 1153-85-1

3-Bromo-9-phenylcarbazole

Cat. No. B073726
M. Wt: 322.2 g/mol
InChI Key: KUBSCXXKQGDPPD-UHFFFAOYSA-N
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Patent
US09190623B2

Procedure details

3Bromo-9H-carbazole (10.0 g, 40.6 mmol), iodobenzene (20.7 g, 101.6 mmol), potassium carbonate (28.1 g, 203.2 mmol), copper (2.58 g, 40.6 mmol), 18-crown-6 (10.7 g, 40.6 mmol) in o-dichlorobenzene (400 mL) were stirred and degassed with nitrogen for 15 minutes. The reaction was refluxed overnight. The reaction mixture was filtered Celite®, washed with toluene and the filtrate was concentrated under vacuum. It was then column chromatographed with 20% DCM/hexane to obtain 15.6 g (81%) of the desired product as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
2.58 g
Type
catalyst
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.I[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1>ClC1C=CC=CC=1Cl.[Cu]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=CC=2NC3=CC=CC=C3C2C1
Name
Quantity
20.7 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
28.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10.7 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
400 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Name
copper
Quantity
2.58 g
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with nitrogen for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered Celite®
WASH
Type
WASH
Details
washed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
column chromatographed with 20% DCM/hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 119.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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